5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide
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Overview
Description
5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a sulfonamide group, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of an amine with a sulfonyl chloride in the presence of a base like triethylamine.
Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction where a chlorophenyl derivative reacts with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid derivative.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(2-chlorophenyl)methanesulfonyl]methyl}-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Used in biomedical research and polymer synthesis.
Bromomethyl methyl ether: Utilized in organic synthesis as a methylating agent.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonylmethyl]-N-[2-(4-sulfamoylphenyl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O6S2/c22-19-4-2-1-3-16(19)13-31(26,27)14-17-7-10-20(30-17)21(25)24-12-11-15-5-8-18(9-6-15)32(23,28)29/h1-10H,11-14H2,(H,24,25)(H2,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJAZDFRFVXCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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